molecular formula C12H16O2 B8736675 4-((2s)-2-Methylbutyl)benzoic acid

4-((2s)-2-Methylbutyl)benzoic acid

Cat. No.: B8736675
M. Wt: 192.25 g/mol
InChI Key: OOJNHQQNTIEJDO-VIFPVBQESA-N
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Description

4-((2S)-2-Methylbutyl)benzoic acid (CAS: 62614-48-6) is a benzoic acid derivative with a chiral 2-methylbutyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₈H₂₀O₂, and it has a molar mass of 268.35 g/mol . The stereochemistry of the 2-methylbutyl group (S-configuration) may influence its biological activity and physicochemical properties, such as solubility and intermolecular interactions. This compound is structurally characterized by a hydrophobic branched alkyl chain, making it a candidate for applications in surfactants, liquid crystals, or bioactive molecules.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-[(2S)-2-methylbutyl]benzoic acid

InChI

InChI=1S/C12H16O2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

OOJNHQQNTIEJDO-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)CC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Alkoxy/Ester Substituents

4-(Decyloxy)benzoic Acid 4-[(2S)-2-Methylbutyl]phenyl Ester (CAS: 69777-63-5)
  • Molecular Formula : C₂₈H₄₀O₃
  • Molar Mass : 424.62 g/mol
  • Key Features: This ester derivative replaces the carboxylic acid group with a decyloxy chain, significantly increasing lipophilicity. It has low solubility (1.3E-6 g/L at 25°C) and a density of 0.991 g/cm³ . The extended alkyl chain enhances its utility in liquid crystal formulations or non-polar solvents.
p-(2-Methylbutyl)phenyl (S)-4-(Dodecyloxy)benzoate
  • Molecular Formula : C₃₀H₄₄O₃ (CAS: 83846-95-1)
  • Molar Mass : 452.68 g/mol
  • Key Features: As a non-ionic surfactant, this compound combines a dodecyloxy chain with the 2-methylbutyl group, improving amphiphilic properties. The longer alkoxy chain enhances its applicability in emulsion stabilization and detergent formulations .
Structural Trends
  • Chain Length Impact : Increasing alkoxy chain length (e.g., decyl vs. dodecyl) correlates with higher molecular weight, reduced solubility, and enhanced surfactant behavior.
  • Functional Groups : Ester derivatives exhibit greater hydrolytic stability compared to amides but less than carboxylic acids.

Analogs with Amide and Acyl Substituents

4-(2-Methylbenzoylamino)-2-methylbenzoic Acid (CAS: 317374-08-6)
  • Molecular Formula: C₁₇H₁₇NO₃
  • Molar Mass : 283.32 g/mol
  • This compound is an intermediate in synthesizing pharmaceuticals like tolvaptan .
2-(4-Methylbenzoyl)benzoic Acid (CAS: 85-55-2)
  • Molecular Formula : C₁₅H₁₂O₃
  • Molar Mass : 240.25 g/mol
  • Key Features : The ortho-substituted methylbenzoyl group creates steric hindrance, reducing reactivity compared to para-substituted analogs. It is used in organic synthesis and as a biochemical reagent .
(±)-Nordihydroguaiaretic Acid (NDGA; CAS: 500-38-9)
  • Molecular Formula : C₁₈H₂₂O₄
  • Molar Mass : 302.37 g/mol
  • Key Features : A natural lignan with antioxidant and anti-inflammatory properties. Unlike 4-((2S)-2-methylbutyl)benzoic acid, NDGA has two catechol groups, enabling radical scavenging .
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives
  • Key Features: These amide/ester derivatives were designed as selective butyrylcholinesterase (BChE) inhibitors. Modifications at the benzoic acid core (e.g., methylbutyl vs. dihydroisoquinoline groups) influence enzyme affinity and selectivity .

Physicochemical and Functional Comparison

Table 1: Key Properties of 4-((2S)-2-Methylbutyl)benzoic Acid and Analogs

Compound Name CAS Molecular Formula Molar Mass (g/mol) Solubility Key Application
4-((2S)-2-Methylbutyl)benzoic acid 62614-48-6 C₁₈H₂₀O₂ 268.35 Not reported Surfactants, LC research
4-(Decyloxy)benzoic acid ester [10] 69777-63-5 C₂₈H₄₀O₃ 424.62 1.3E-6 g/L Liquid crystals
NDGA [4] 500-38-9 C₁₈H₂₂O₄ 302.37 Low in water Antioxidant therapies
4-(2-Methylbenzoylamino) analog [11] 317374-08-6 C₁₇H₁₇NO₃ 283.32 Moderate Pharmaceutical intermediate

Functional Implications of Structural Differences

  • Hydrophobicity : Longer alkyl/alkoxy chains (e.g., decyl, dodecyl) increase lipophilicity, favoring membrane permeability and surfactant applications.
  • Stereochemistry : The S-configuration in 4-((2S)-2-Methylbutyl)benzoic acid may enhance chiral recognition in biological systems compared to racemic analogs.

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